molecular formula C14H13F3N4O3 B14123418 Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-

Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-

Cat. No.: B14123418
M. Wt: 342.27 g/mol
InChI Key: WODFKESLZCYUSH-UHFFFAOYSA-N
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Description

Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- is a complex organic compound characterized by the presence of a morpholine ring, a trifluoromethoxyphenyl group, and a triazole ring

Properties

Molecular Formula

C14H13F3N4O3

Molecular Weight

342.27 g/mol

IUPAC Name

morpholin-4-yl-[4-[4-(trifluoromethoxy)phenyl]triazol-2-yl]methanone

InChI

InChI=1S/C14H13F3N4O3/c15-14(16,17)24-11-3-1-10(2-4-11)12-9-18-21(19-12)13(22)20-5-7-23-8-6-20/h1-4,9H,5-8H2

InChI Key

WODFKESLZCYUSH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)N2N=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with morpholine and a suitable methanone precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- stands out due to its unique combination of a morpholine ring, a trifluoromethoxyphenyl group, and a triazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- (CAS Number: 1353092-13-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C₁₄H₁₃F₃N₄O₃
  • Molecular Weight : 342.27 g/mol
PropertyValue
CAS Number1353092-13-3
Molecular Weight342.27 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Recent studies have explored the biological activities of various triazole derivatives, including Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-. These activities include:

  • Anti-inflammatory Effects : Research indicates that triazole derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, compounds similar to Methanone demonstrated a decrease in TNF-α production by approximately 44–60% at specific concentrations .
  • Antiproliferative Activity : The antiproliferative effects of triazole derivatives were evaluated using PBMC cultures stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA). The findings suggest that certain derivatives exhibit potent antiproliferative activity, which is crucial for developing anti-cancer agents .
  • Antimicrobial and Anthelmintic Activity : The antimicrobial properties were assessed against various Gram-positive and Gram-negative bacterial strains. Additionally, some derivatives showed potential anthelmintic activity against nematodes, indicating a broad spectrum of biological effects .

Case Studies and Research Findings

A study focused on synthesizing new 1,2,4-triazole derivatives highlighted the biological potential of such compounds:

  • Study Design : The research involved synthesizing several triazole derivatives and evaluating their toxicity and biological activity in vitro.
  • Results :
    • Toxicity Assessment : At the highest tested concentration (100 µg/mL), the toxicity was minimal with cell viability ranging from 94.71% to 96.72%, comparable to control cultures with DMSO .
    • Cytokine Production : The most effective compounds significantly inhibited TNF-α production without increasing its levels at lower doses, showcasing their potential as anti-inflammatory agents .

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